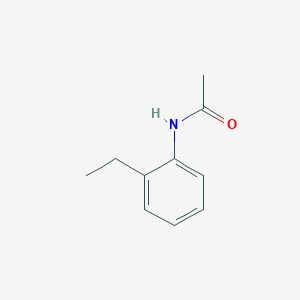

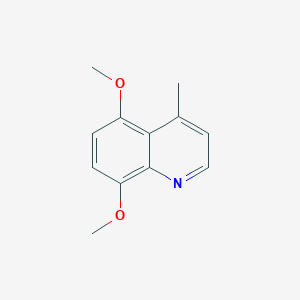

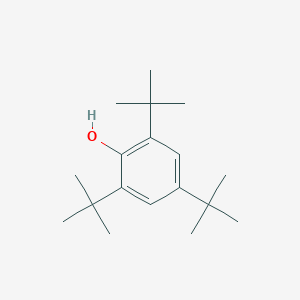

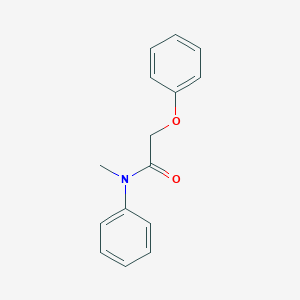

(3e)-1-苯基-3-(苯亚胺基)丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various reactions including cyclization, condensation, and Grignard reactions. For instance, the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, involves a Grignard reaction followed by oxidation, substitution, oximation, and reduction processes . Similarly, the synthesis of the title compound in paper was achieved through a condensation reaction of 2-ethyl-4-phenylaniline and 2,3-butanedione. These methods could potentially be adapted for the synthesis of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been studied using density functional theory (DFT) and ab initio calculations . The geometrical parameters indicate the presence of strong intramolecular hydrogen bonds, which are crucial for the stability of the molecule. The crystal structure of a similar compound, (2E,3E)-N2,N3-bis(3-ethyl-[1,1′-biphenyl]-4-yl)butane-2,3-diimine, shows the conformation about the C=N bonds and the orientation of the substituted biphenyl units .

Chemical Reactions Analysis

The reactivity of related ketone and enolate forms under different conditions has been studied, demonstrating the potential for various intramolecular cyclization products . The neutral ketone form exhibits ambident-like reactivity, which could be relevant for understanding the reactivity of (3e)-1-Phenyl-3-(phenylimino)butan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from spectroscopic methods such as Fourier transform infrared and Raman spectra . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides insights into the spatial arrangement and potential intermolecular interactions . These studies can inform the expected properties of (3e)-1-Phenyl-3-(phenylimino)butan-1-one, such as its vibrational modes and potential for hydrogen bonding.

科学研究应用

荧光增强

合成了一种新的席夫碱配体,3-色胺基-1-苯基丁-1-酮 (TPB)。在乙腈溶液中加入1,10-菲咯啉后,其铽(III)配合物的荧光强度大大增强 。 这种效应被用于痕量Tb3+的荧光光度法测定 .

分析应用

3-色胺基-1-苯基丁-1-酮-Tb与1,10-菲咯啉三元体系的增强荧光已应用于分析应用 。 在最佳条件下,荧光强度随Tb3+浓度的变化呈线性关系,浓度范围为2.0 × 10−6至7.0 × 10−6 M,检测限为2.4 × 10−9 M .

痕量元素的测定

合成卡西酮

2021年初,α-哌啶丁酰苯酮,也称为α-PipBP(1-苯基-2-(哌啶-1-基)丁-1-酮),首次在生物材料(尿液样本)中被鉴定出来 。 这表明该化合物在法医毒理学中的潜在应用 .

固液分离

制备的3-(2-羟基苯基)-亚胺基-1-苯基丁-1-酮浸渍的Amberlite XAD-2 (HPIPB/XAD-2)作为固体载体,用于获得钒(V)吸附的最佳参数,该参数应用于含铁粉砂岩浸出液 .

钒(V)吸附

属性

IUPAC Name |

1-phenyl-3-phenyliminobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILAXKWRISQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1)CC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302471 |

Source

|

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39196-22-0 |

Source

|

| Record name | NSC151145 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3e)-1-phenyl-3-(phenylimino)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。